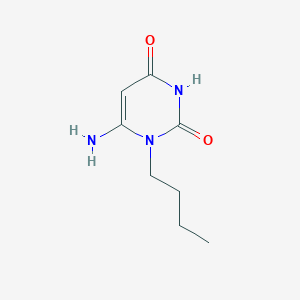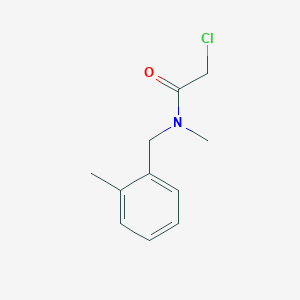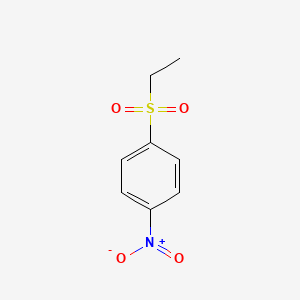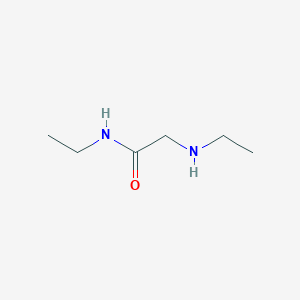
4-(4-Morpholinyl)-picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Morpholinyl)-picolinic acid is a compound that can be associated with morpholine and picolinic acid derivatives. Morpholine is a versatile heterocycle used in various chemical syntheses, including pharmaceuticals and agrochemicals. Picolinic acid, a pyridine derivative, is known for its role in metal chelation and as a building block in coordination chemistry. The combination of these two moieties in 4-(4-Morpholinyl)-picolinic acid suggests potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related morpholine derivatives has been reported in several studies. For instance, enantiopure Fmoc-protected morpholine-3-carboxylic acid was synthesized through a five-step process involving reductive amination and intramolecular acetalization . Another study reported the synthesis of a novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid, which was structurally elucidated using various spectroscopic methods . These synthetic routes provide insights into the potential synthesis of 4-(4-Morpholinyl)-picolinic acid, which could involve similar strategies of functional group transformations and ring formation.
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be complex and is often elucidated using spectroscopic techniques. For example, the structure of a morpholine derivative was determined using UV, FT-IR, NMR spectroscopy, and density functional theory (DFT) calculations . The analysis of molecular structure is crucial for understanding the properties and reactivity of the compound.
Chemical Reactions Analysis
Morpholine derivatives can participate in various chemical reactions. Schiff bases of 4-(4-aminophenyl)-morpholine have been synthesized and shown to possess antimicrobial activity . Additionally, the formation of charge-transfer complexes with morpholine has been studied, indicating the ability of morpholine derivatives to engage in electron donor-acceptor interactions . These reactions are indicative of the potential reactivity of 4-(4-Morpholinyl)-picolinic acid in forming bioactive compounds or materials with specific electronic properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives can be influenced by their molecular structure. For instance, the nonlinear optical properties and thermal behavior of a morpholine derivative were explored, revealing its potential as a future nonlinear optical (NLO) material . The electrochemical synthesis of 4-picolinic acid, a related compound, has been achieved, demonstrating the feasibility of electrochemical methods in the synthesis of picolinic acid derivatives . These studies suggest that 4-(4-Morpholinyl)-picolinic acid could exhibit unique physical and chemical properties suitable for various applications.
Aplicaciones Científicas De Investigación
-
Morpholine : Morpholine is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH. This heterocycle features both amine and ether functional groups . It’s used in a variety of industrial applications, including organic synthesis and agriculture .
-
4-(4-Morpholinyl)benzeneboronic acid pinacol ester : This compound is used as a pharmaceutical intermediate . It’s stable under recommended storage conditions but is incompatible with oxidizing agents .
-
4-(4-(1-morpholinyl)phenyl)-2,6-bis(4-aminophenyl)pyridine (MPAP) : This diamine monomer was designed and synthesized by introducing non-coplanar morpholine groups and pyridine heterocyclic structures . It’s used in the synthesis of new polyimides .
-
Morpholine : Morpholine is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH. This heterocycle features both amine and ether functional groups . It’s used in a variety of industrial applications, including organic synthesis and agriculture .
-
4-(4-Morpholinyl)benzeneboronic acid pinacol ester : This compound is used as a pharmaceutical intermediate . It’s stable under recommended storage conditions but is incompatible with oxidizing agents .
-
4-(4-(1-morpholinyl)phenyl)-2,6-bis(4-aminophenyl)pyridine (MPAP) : This diamine monomer was designed and synthesized by introducing non-coplanar morpholine groups and pyridine heterocyclic structures . It’s used in the synthesis of new polyimides .
Propiedades
IUPAC Name |
4-morpholin-4-ylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-10(14)9-7-8(1-2-11-9)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGUXTKNKZIMJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368782 |
Source


|
| Record name | 4-(Morpholin-4-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Morpholinyl)-picolinic acid | |
CAS RN |
66933-68-4 |
Source


|
| Record name | 4-(Morpholin-4-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(morpholin-4-yl)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Chloro-phenylamino)-methyl]-phenol](/img/structure/B1349618.png)
![4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B1349633.png)
![4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1349634.png)



![Glycine, N-[(2,6-difluorophenyl)sulfonyl]-](/img/structure/B1349648.png)






